molecular formula C8H15NO3 B8496518 Tert-butyl 2-hydroxyazetidine-1-carboxylate

Tert-butyl 2-hydroxyazetidine-1-carboxylate

Cat. No.: B8496518
M. Wt: 173.21 g/mol
InChI Key: YRRKTNRXKPWPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-hydroxyazetidine-1-carboxylate is a four-membered nitrogen-containing heterocyclic compound. The term “BOC” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. These compounds are valuable in medicinal chemistry, organic synthesis, and as building blocks for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-hydroxyazetidine-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of N-BOC azetidine with an appropriate oxidizing agent. For instance, the starting material (N-BOC azetidin-3-ylidene)acetate can be obtained from (N-BOC)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Scientific Research Applications

Tert-butyl 2-hydroxyazetidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-hydroxyazetidine-1-carboxylate involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl 2-hydroxyazetidine-1-carboxylate include:

Uniqueness

This compound is unique due to its combination of the BOC protecting group and the azetidine ring, which imparts specific reactivity and stability characteristics. This makes it a valuable intermediate in organic synthesis and a versatile building block for various applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 2-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h6,10H,4-5H2,1-3H3

InChI Key

YRRKTNRXKPWPET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1O

Origin of Product

United States

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